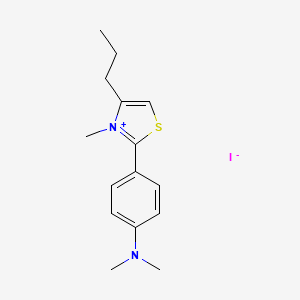
Manganese--zirconium (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese–zirconium (2/1) is a compound that combines manganese and zirconium in a 2:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, materials science, and environmental science. The combination of manganese and zirconium results in a material that exhibits enhanced stability, catalytic activity, and mechanical strength.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganese–zirconium (2/1) can be synthesized using various methods. One common approach involves the hydrothermal synthesis route, where manganese chloride tetrahydrate and zirconium oxychloride octahydrate are used as precursors. The reaction is typically carried out in the presence of a surfactant and ammonium hydroxide under hydrothermal conditions . Another method involves the evaporation-induced self-assembly process, which uses manganese and zirconium salts along with a block copolymer .
Industrial Production Methods: In industrial settings, the preparation of manganese–zirconium (2/1) often involves solution combustion methods. This technique involves the propagation of self-sustained exothermic reactions in an aqueous solution, resulting in the formation of zirconium dioxide powder along with the emission of various gases . The deep eutectic solvent-assisted hot pressing method is another rapid and versatile approach for preparing zirconium-based metal-organic framework nanocrystals .
Analyse Chemischer Reaktionen
Types of Reactions: Manganese–zirconium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in photocatalytic reduction reactions, where it reduces carbon dioxide to methane under UV light . It also engages in catalytic autoxidation reactions, cleaving carbon-carbon bonds in lignin to produce aromatic carboxylic acids .
Common Reagents and Conditions: Common reagents used in the reactions involving manganese–zirconium (2/1) include manganese chloride tetrahydrate, zirconium oxychloride octahydrate, ammonium hydroxide, and acetic acid . The reactions are typically carried out under hydrothermal conditions, UV illumination, or in the presence of catalysts.
Major Products Formed: The major products formed from the reactions of manganese–zirconium (2/1) include methane from the photocatalytic reduction of carbon dioxide and aromatic carboxylic acids from the catalytic autoxidation of lignin .
Wissenschaftliche Forschungsanwendungen
Manganese–zirconium (2/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including the reduction of carbon dioxide and the oxidation of organic compounds . In industry, it is used in the production of advanced materials, such as nanowires and metal-organic frameworks, which have applications in environmental remediation and energy storage .
Wirkmechanismus
The mechanism of action of manganese–zirconium (2/1) involves its ability to act as a catalyst in various chemical reactions. The compound’s catalytic activity is attributed to the presence of manganese and zirconium, which provide active sites for the reactions. In photocatalytic reactions, manganese–zirconium (2/1) absorbs UV light, generating electron-hole pairs that drive the reduction of carbon dioxide to methane . In catalytic autoxidation reactions, the compound facilitates the cleavage of carbon-carbon bonds in lignin, producing aromatic carboxylic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to manganese–zirconium (2/1) include manganese–titanium–zirconium and titanium dioxide–manganese dioxide–zirconium dioxide . These compounds share some properties with manganese–zirconium (2/1) but differ in their specific applications and performance characteristics.
Uniqueness: Manganese–zirconium (2/1) is unique due to its combination of high catalytic activity, stability, and mechanical strength. Unlike other similar compounds, it exhibits superior performance in photocatalytic reduction and catalytic autoxidation reactions, making it a valuable material for environmental and industrial applications .
Eigenschaften
CAS-Nummer |
12057-97-5 |
|---|---|
Molekularformel |
Mn2Zr |
Molekulargewicht |
201.10 g/mol |
IUPAC-Name |
manganese;zirconium |
InChI |
InChI=1S/2Mn.Zr |
InChI-Schlüssel |
ZUSIIEXGSGPPGX-UHFFFAOYSA-N |
Kanonische SMILES |
[Mn].[Mn].[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Chlorophenyl)ethenyl]-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B14714640.png)
![8,9,10,11-Tetrahydro-7h-benzo[a]carbazole](/img/structure/B14714648.png)
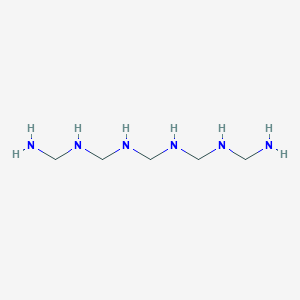

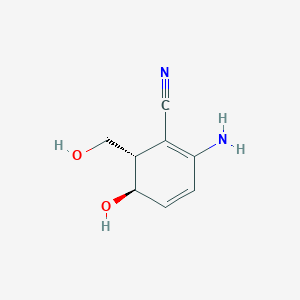


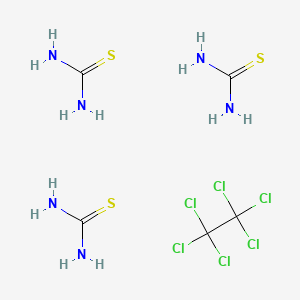
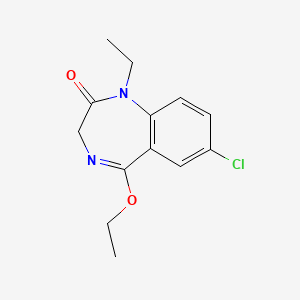
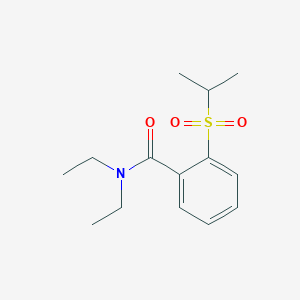
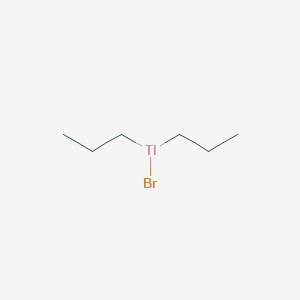
![3-[2-[4-(2-Methylphenyl)piperazin-1-yl]ethoxy]propanenitrile](/img/structure/B14714722.png)
